molecular formula C8H10N4O B2881606 2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine CAS No. 1340774-55-1

2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine

Cat. No. B2881606
CAS RN: 1340774-55-1
M. Wt: 178.195
InChI Key: BWEQLVHFHARVQM-UHFFFAOYSA-N
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Description

The compound “2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold . This scaffold is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

The synthesis of triazolothiadiazine and its derivatives, which are structurally similar to the compound , has been extensively studied . The synthetic approaches involve the fusion of two pharmaceutically active moieties, triazole and thiadiazine . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: 1S/C8H14N4O/c1-13-5-7-10-8-6 (9)3-2-4-12 (8)11-7/h6H,2-5,9H2,1H3 . This indicates that the compound has a molecular weight of 182.23 .


Chemical Reactions Analysis

The compound, being a derivative of [1,2,4]triazolo[1,5-a][1,3,5]triazine, could potentially exhibit energetic properties when combined with explosophoric groups such as –NO2, –NHNO2, –ONO2, –N3, and –NH2 . The influence of these groups on the energetic properties of the compound has been explored .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Applications

This compound exhibits a structure that is commonly found in bioactive molecules, particularly those with potential therapeutic applications. Its core structure is similar to compounds known for their activity as RORγt inverse agonists, which are relevant in the treatment of autoimmune diseases . Additionally, derivatives of this compound have been investigated for their role as PHD-1 and JAK1/2 inhibitors, which are important targets in cancer therapy .

Synthesis of Heterocyclic Compounds

The triazolopyridine core is a significant scaffold in the synthesis of heterocyclic compounds. It is often used in the development of new pharmaceuticals due to its nitrogen-containing heterocyclic structure, which is a common feature in many natural products with biological activity .

Cardiovascular Research

Compounds with the triazolopyridine moiety have been utilized in the treatment of cardiovascular disorders. Their structural similarity to known cardiovascular agents suggests that they could be used to develop new treatments for heart-related conditions .

Diabetes Research

The structural framework of 2-(Methoxymethyl)triazolopyridin-8-amine is found in molecules used in the management of type 2 diabetes. This suggests potential applications in the synthesis of antidiabetic drugs or as a tool in diabetes research .

Material Sciences

Beyond biomedical applications, this compound has also been reported to have uses in material sciences. Its robust structure can be incorporated into materials that require specific electronic or photonic properties .

Antiproliferative Activities

Recent studies have shown that certain derivatives of this compound display moderate antiproliferative activities against cancer cells. This indicates its potential use in cancer research, particularly in the development of new anticancer agents .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-13-5-7-10-8-6(9)3-2-4-12(8)11-7/h2-4H,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEQLVHFHARVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C=CC=C(C2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine

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